1-ethyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a synthetic organic compound characterized by a complex fused ring system, including quinolone and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multiple steps:
Formation of the Quinolin-4(1H)-one Core: This begins with a condensation reaction involving an appropriate aniline derivative and ethyl acetoacetate, under acidic conditions to form the quinolin-4(1H)-one scaffold.
Introduction of the 1,2,4-Oxadiazole Ring: The next step involves the reaction of the quinolin-4(1H)-one intermediate with a carboxylic acid derivative (such as an acyl chloride) and an amidoxime, under dehydrating conditions to yield the 1,2,4-oxadiazole ring.
Addition of the Methylthio Phenyl Group: The methylthio group is typically introduced via a nucleophilic substitution reaction with a suitable thiol reagent, and subsequent coupling with the oxadiazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic pathways but would be optimized for scalability and efficiency. This includes:
Selection of Cost-effective Reagents: Utilizing readily available and inexpensive starting materials.
Optimization of Reaction Conditions: Enhancing reaction yields and reducing waste through fine-tuning of temperature, pressure, and catalysts.
Continuous Flow Synthesis: Implementing continuous flow reactors to improve reaction kinetics and scalability.
Chemical Reactions Analysis
Types of Reactions it Undergoes
1-ethyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo a variety of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinolone moiety can be reduced to tetrahydroquinolone using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminium hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones from the methylthio group.
Reduction: Tetrahydroquinolone derivatives.
Substitution: Variously functionalized aromatic rings depending on the substituents used.
Scientific Research Applications
Chemistry
1-ethyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one serves as a versatile intermediate in organic synthesis
Biology
In biological research, this compound may be used as a probe to study enzyme activities or to develop assays for biological pathways involving oxidation or reduction reactions.
Medicine
This compound holds promise in medicinal chemistry due to its potential pharmacological properties. Its structure suggests possible activities as an antimicrobial or anticancer agent, warranting further investigation.
Industry
In the industrial context, this compound can be utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The exact mechanism of action of 1-ethyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one would depend on its specific application. Generally, its biological activity could be attributed to:
Interaction with Molecular Targets: Binding to specific enzymes or receptors, potentially inhibiting or modulating their activity.
Pathway Modulation: Affecting biochemical pathways through oxidative or reductive transformations, impacting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-(3-(4-(methylsulfinyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
1-ethyl-3-(3-(4-(methylsulfonyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
1-ethyl-3-(3-(4-(thiophenyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
Uniqueness
1-ethyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one distinguishes itself through the specific arrangement of its functional groups, which confer unique reactivity patterns and biological activities Unlike its sulfinyl or sulfonyl analogs, the methylthio group maintains distinct electronic and steric properties, affecting its interaction with biological targets and its behavior in chemical reactions
Properties
IUPAC Name |
1-ethyl-3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-3-23-12-16(18(24)15-6-4-5-7-17(15)23)20-21-19(22-25-20)13-8-10-14(26-2)11-9-13/h4-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCLZVWHYKIINX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.